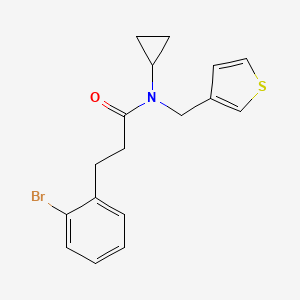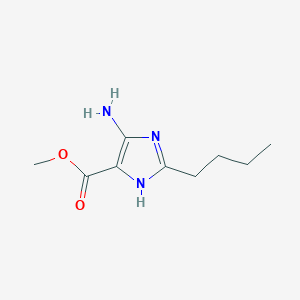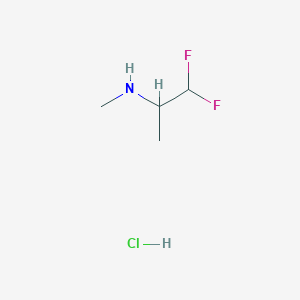
1,1-Difluoro-N-methylpropan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-N-methylpropan-2-amine hydrochloride, also known as DFMA, is a synthetic compound that is frequently used in research and industry. It has a CAS Number of 1803583-55-2 .
Molecular Structure Analysis
The Inchi Code for 1,1-Difluoro-N-methylpropan-2-amine hydrochloride is1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1,1-Difluoro-N-methylpropan-2-amine hydrochloride is a powder . It has a molecular weight of 145.58 .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Quasisilatrane Compounds : A study by Soldatenko et al. (2011) detailed a new route to synthesize 1,1-difluoro-5-methylquasisilatrane compounds, highlighting the reactivity of silanes with N-methyl-bis(2-hydroxyethyl)amine, a process relevant in the production of specialized silicon compounds Soldatenko et al., 2011.
NO-Specific Probe Reactions : Research by McQuade et al. (2010) investigated the reactivity of CuFL1 with nitric oxide to form N-nitrosated products, demonstrating the importance of the protonation state of the secondary amine for reactivity. This information is useful in designing faster-reacting probes for various applications McQuade, Pluth, & Lippard, 2010.
Applications in Analytical Chemistry
Detection of Amines with Chlorophyll Derivatives : Tamiaki et al. (2013) described the use of chlorophyll derivatives for detecting amines. The study highlighted the potential application of these compounds in analytical chemistry, particularly for detecting primary amines Tamiaki et al., 2013.
Antineoplastic Agent Synthesis : Pettit et al. (2003) reported the synthesis of an antineoplastic agent involving the hydrochloride form of a similar compound. This research contributes to the development of new cancer treatment drugs Pettit et al., 2003.
Materials Science and Corrosion Inhibition
Corrosion Inhibition : A study by Leçe et al. (2008) investigated Schiff base compounds containing nitrogen and their effect as corrosion inhibitors. This research has implications for the use of similar amines in protecting metals from corrosion Leçe, Emregül, & Atakol, 2008.
Difluoroalkylation of Amines : Epifanov et al. (2018) described a novel method for 1,1-dihydrofluoroalkylation of amines using sulfuryl fluoride. This process is relevant in the synthesis of various fluorinated organic compounds Epifanov et al., 2018.
Pharmaceutical and Biomedical Applications
Synthesis of Bioactive Compounds : Colella et al. (2018) described a synthetic protocol for 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used in reactions with aromatic amines, leading to thiazoles relevant in drug discovery Colella et al., 2018.
Optimization of Lennard‐Jones Parameters : Chen et al. (2002) focused on the optimization of Lennard‐Jones parameters for amines and fluorine‐substituted compounds, which is significant in the study of biomolecular systems in aqueous environments Chen, Yin, & MacKerell, 2002.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1,1-difluoro-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYLMSRRMZNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

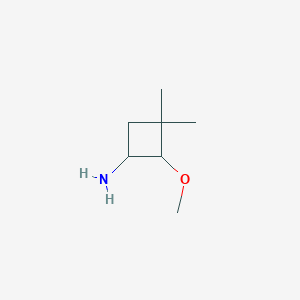
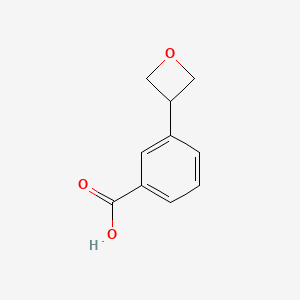
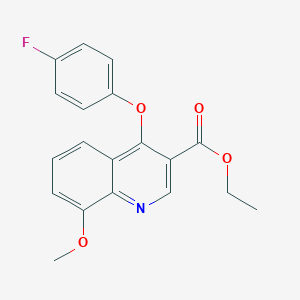
![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
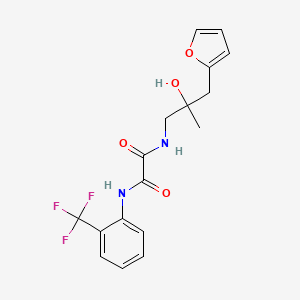
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
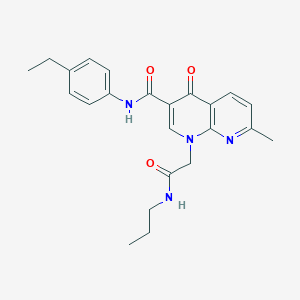

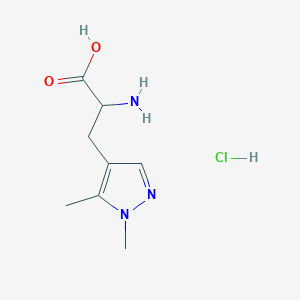
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)
![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)
